molecular formula C17H16FNO5 B270940 2-(4-fluoroanilino)-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate

2-(4-fluoroanilino)-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate

Cat. No.: B270940
M. Wt: 333.31 g/mol
InChI Key: YBHZCCDSCAEROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluoroanilino)-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, an amino group, and a methanocyclopenta[b]furan ring system.

Preparation Methods

The synthesis of 2-(4-fluoroanilino)-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the fluorophenyl intermediate:

    Cyclization: The intermediate undergoes cyclization to form the methanocyclopenta[b]furan ring system.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

2-(4-fluoroanilino)-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-fluoroanilino)-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluoroanilino)-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds include other fluorophenyl derivatives and methanocyclopenta[b]furan analogs. Compared to these compounds, 2-(4-fluoroanilino)-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate is unique due to its specific combination of functional groups and ring system, which may confer distinct biological activities and chemical reactivity.

Similar compounds include:

  • 2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
  • 2-[(4-bromophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

These compounds share structural similarities but differ in their halogen substituents, which can affect their reactivity and biological properties.

Properties

Molecular Formula

C17H16FNO5

Molecular Weight

333.31 g/mol

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate

InChI

InChI=1S/C17H16FNO5/c18-9-1-3-10(4-2-9)19-13(20)7-23-16(21)14-8-5-11-12(6-8)24-17(22)15(11)14/h1-4,8,11-12,14-15H,5-7H2,(H,19,20)

InChI Key

YBHZCCDSCAEROQ-UHFFFAOYSA-N

SMILES

C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC=C(C=C4)F)C(=O)O3

Canonical SMILES

C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC=C(C=C4)F)C(=O)O3

solubility

50 [ug/mL]

Origin of Product

United States

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